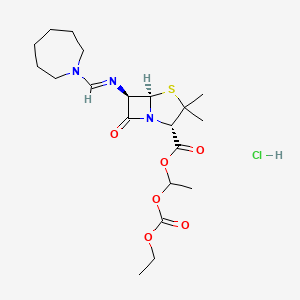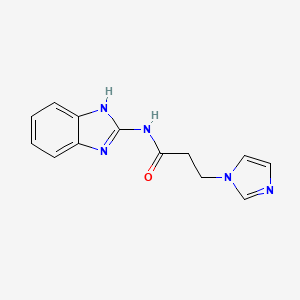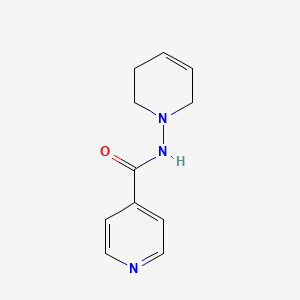
Momilactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momilactone B is an organooxygen compound and an organic heterotricyclic compound.
Momilactone B is a natural product found in Oryza sativa with data available.
Applications De Recherche Scientifique
Anticancer Potential
Momilactone B, originally identified as an allelochemical in rice, exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in human lymphoma cells, including leukemic T cells, via caspase and mitochondria pathways (Lee et al., 2008). Further, it has been observed to cause apoptosis and G1 arrest in the cell cycle of human monocytic leukemia U937 cells, influencing pRB phosphorylation and inducing the cyclin-dependent kinase inhibitor p21Waf1/Cip1 (Park et al., 2014).
Role in Plant Defense and Stress Tolerance
Momilactone B plays a crucial role in plant defense mechanisms. It is involved in allelopathic interactions in rice, inhibiting the growth of competing plant species through its release into the environment (Kato‐Noguchi, 2004). Additionally, momilactone B has been linked to rice drought and salinity tolerance, suggesting its potential in developing bioactive agents to mitigate such stresses (Xuan et al., 2016).
Impact on Protein Expression and Development
In Arabidopsis thaliana, momilactone B affects protein expression related to plant growth and stress responses. It inhibits the accumulation of proteins involved in metabolic turnover and cell structure production, thereby impacting seedling growth (Kato‐Noguchi & Kitajima, 2015).
Antimicrobial and Allelopathic Properties
Momilactone B possesses both antimicrobial and allelopathic properties, contributing to plant defense against pathogens and competitive plants. A study on yeast mutants resistant to momilactone B has provided insights into its broad bioactivity, including its antifungal activity (Tomita et al., 2021).
Use as Agricultural Chemicals
Considering its allelopathic and cytotoxic properties, momilactone B and related compounds are being explored as potential agricultural chemicals. Their effectiveness against various plant and cancer cell lines makes them promising candidates for crop-friendly herbicides, as well as antifungal and antibacterial agents (Zhao et al., 2018).
Propriétés
Numéro CAS |
51415-08-8 |
|---|---|
Nom du produit |
Momilactone B |
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1S,2R,5R,12R,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one |
InChI |
InChI=1S/C20H26O4/c1-4-17(2)6-5-13-12(10-17)9-14-15-18(3,16(21)24-14)20(22)8-7-19(13,15)11-23-20/h4,9,13-15,22H,1,5-8,10-11H2,2-3H3/t13-,14?,15+,17-,18+,19+,20?/m1/s1 |
Clé InChI |
SONPFFIKLYCKOY-WXVXRDCTSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H]2C(=CC3[C@@H]4[C@]25CCC([C@@]4(C(=O)O3)C)(OC5)O)C1)C=C |
SMILES |
CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C |
SMILES canonique |
CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C |
Synonymes |
momilactone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)
![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)



![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)
![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)
